Isopentylbenzene
Description
Isopentylbenzene (CAS RN: 2049-94-7), also known as 3-methyl-1-phenylbutane or isoamylbenzene, is a branched alkylbenzene with the molecular formula C₁₁H₁₆ (molar mass: 148.25 g/mol) . Its structure consists of a benzene ring attached to a 3-methylbutyl chain, as represented by the SMILES notation CC(C)CCc1ccccc1 . Key physical properties include:
This compound is utilized in organic synthesis and pharmaceutical intermediates due to its benzylic C–H bonds, which are reactive sites for functionalization . It is also studied in environmental science for microbial degradation in oil-polluted environments .
Properties
IUPAC Name |
3-methylbutylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-10(2)8-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXIYYFOYIUJIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174465 | |
| Record name | Isopentylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2049-94-7 | |
| Record name | Isopentylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2049-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isopentylbenzene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoamylbenzene | |
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| Record name | Isopentylbenzene | |
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| Record name | Isopentylbenzene | |
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| Record name | ISOPENTYLBENZENE | |
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Mechanism of Action
Mode of Action
It is known that alkylbenzenes, a group to which Isopentylbenzene belongs, can undergo various chemical reactions.
Biochemical Pathways
This compound may be involved in the biosynthesis of isoprenoids, a diverse class of natural products. Isoprenoids are synthesized from isopentenyl diphosphate (IPP), and two distinct routes of IPP biosynthesis occur in nature: the mevalonate pathway and the deoxyxylulose 5-phosphate (DXP) pathway.
Biological Activity
Isopentylbenzene, also known as iso-pentylbenzene or 1-phenyl-2-methylpropane, is a branched aromatic hydrocarbon with the chemical formula . Its biological activity has garnered attention due to its potential applications in biotransformation processes and environmental biodegradation. This article explores the biological activity of this compound, focusing on its metabolic pathways, microbial interactions, and relevant case studies.
Biotransformation and Metabolism
This compound undergoes biotransformation primarily through microbial action. Studies have identified various microorganisms capable of degrading this compound, leading to the formation of several metabolites. For example, M. neoaurum, a strain of bacteria, has been shown to transform this compound into multiple metabolites such as phenylacetic acid, acetophenone, and benzoic acid . The metabolic pathways can be summarized as follows:
| Microorganism | Metabolites Produced |
|---|---|
| M. neoaurum | Phenylacetic acid, Acetophenone, Benzoic acid |
| N. cyriacigeorgica | Various hydroxylated derivatives |
| R. ruber | Multiple branched-chain fatty acids |
| T. mucoides | Alkyl hydroxylated derivatives |
The transformation kinetics of this compound have been studied extensively. For instance, it was found that M. neoaurum could degrade up to 84% of pristane in three weeks while also effectively transforming this compound . The identification of metabolites was achieved using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which provided insights into the degradation pathways.
Microbial Interactions
The interaction of this compound with various microbial strains highlights its significance in bioremediation efforts. The compound's ability to serve as a substrate for different bacteria suggests its potential utility in degrading environmental pollutants. For example, studies have demonstrated that certain bacteria can utilize this compound as a carbon source, leading to significant reductions in its concentration in contaminated environments .
Case Studies
-
Biodegradation in Contaminated Soils :
A study analyzed the biodegradation capabilities of microbial communities in heavily contaminated soils with polychlorinated biphenyls (PCBs). The presence of this compound was linked to enhanced degradation rates of these pollutants due to the metabolic activities of indigenous microorganisms . -
Kinetic Studies :
Research conducted on the kinetics of hydrocarbon degradation revealed that this compound's degradation rates varied significantly among different microbial strains. The study utilized a partitioning-based experimental platform to quantify primary biodegradation kinetics, providing valuable data for modeling environmental impacts . -
Chemical Reactions :
This compound has also been investigated for its chemical reactivity under various conditions. For instance, it was subjected to light-driven C–H bond amination reactions catalyzed by iron porphyrins, yielding regio-selective products with potential applications in synthetic chemistry .
Scientific Research Applications
Industrial Applications
2.1 Solvent and Intermediate in Organic Synthesis
Isopentylbenzene serves as a solvent in various chemical reactions due to its favorable solubility characteristics. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals. For instance, it acts as an intermediate in the production of ibuprofen, a widely used analgesic and anti-inflammatory drug. The acylation of this compound with hydrogen fluoride leads to the formation of key intermediates necessary for ibuprofen synthesis .
2.2 Biodegradation Studies
Research has shown that this compound can be utilized in biodegradation studies to understand the kinetics of hydrocarbon degradation by microorganisms. A study demonstrated the application of automated headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) to assess the primary biodegradation kinetics of hydrocarbons, including this compound . This approach aids in evaluating environmental impacts and developing bioremediation strategies.
Research Applications
3.1 Kinetic Studies
This compound has been employed in kinetic studies involving radical formation and decomposition pathways. For example, shock tube experiments have been conducted to investigate the decomposition products of isobutyl radicals generated from this compound, revealing insights into C-C and C-H bond scission reactions . These findings contribute to the understanding of reaction mechanisms in organic chemistry.
3.2 Synthetic Chemistry
In synthetic organic chemistry, this compound has been investigated for its potential in C-H functionalization reactions, showcasing its utility as a substrate for generating valuable chemical products through radical-mediated processes . This highlights its versatility as a building block in complex organic synthesis.
Case Studies
Comparison with Similar Compounds
Structural and Physical Properties
Isopentylbenzene belongs to the alkylbenzene family, sharing structural similarities with compounds like isobutylbenzene (CAS: 538-93-2) and isopropylbenzene (cumene, CAS: 98-82-8). The table below highlights key differences:
Key Observations :
- Increasing alkyl chain length (e.g., from isopropyl to isopentyl) elevates boiling points.
- Branching reduces boiling points compared to linear isomers (e.g., n-pentylbenzene) due to decreased surface area and van der Waals interactions .
Reactivity in Hydrogen Atom Transfer (HAT) Reactions
This compound exhibits distinct regioselectivity in benzylic C–H functionalization compared to other alkylbenzenes. A study comparing This compound , isobutylbenzene , and 4-ethyltoluene under Cu/NFSI-mediated conditions revealed:
Mechanistic Insight :
The tert-butoxyl radical (•OtBu) and chlorine radical (•Cl) show varied selectivity profiles, but Cu/NFSI systems uniquely favor benzylic C–H bonds in branched alkylbenzenes like this compound .
Environmental Behavior and Biodegradation
This compound is metabolized by Candida viswanathii TH1, a biofilm-forming yeast isolated from oil-polluted sediments. Key findings include:
Preparation Methods
Alkylation of Benzene with Isopentyl Halides or Alcohols
One of the classical methods to prepare isopentylbenzene is the alkylation of benzene using isopentyl halides (such as isopentyl chloride or bromide) or isopentyl alcohols under acidic catalysis.
- Catalysts: Common catalysts include Lewis acids such as aluminum chloride (AlCl3), ferric chloride (FeCl3), or solid acid catalysts.
- Reaction Conditions: Typically conducted under reflux in an inert solvent like dichloromethane or carbon disulfide.
- Mechanism: The catalyst activates the isopentyl halide or alcohol to form a carbocation intermediate, which then electrophilically substitutes the benzene ring to form this compound.
Advantages: This method is straightforward and well-established.
Limitations: Side reactions such as polyalkylation and rearrangement can occur, and the use of corrosive catalysts requires careful handling.
Friedel-Crafts Alkylation Using Isopentene
This compound can also be synthesized by Friedel-Crafts alkylation of benzene with isopentene (2-methyl-2-butene) in the presence of acid catalysts.
- Catalysts: Solid acid catalysts like zeolites or sulfuric acid.
- Reaction Conditions: Moderate temperatures (around 50–150°C) and controlled molar ratios to minimize polyalkylation.
- Mechanism: The alkene protonates under acidic conditions to form a tertiary carbocation, which then reacts with benzene to form this compound.
Transalkylation Processes Involving Polysubstituted Isopentylbenzenes
Recent industrial advances focus on improving yield and purity by employing transalkylation reactions involving polysubstituted isopentylbenzenes.
- Process Overview: Polysubstituted this compound mixtures (e.g., di- and tri-isopentylbenzenes) are subjected to transalkylation with benzene to produce this compound.
- Catalysts: Zeolites such as Y zeolite, Beta zeolite, and mordenite are commonly used.
- Reaction Conditions: Temperatures between 130–210°C, pressures of 1.0–3.0 MPa, and liquid hourly space velocities of 0.5–10 h⁻¹.
- Separation: A rectification column separates the polysubstituted isopentylbenzenes into fractions enriched in di- and tri-substituted compounds before transalkylation.
- Benefits: This method reduces impurities such as n-propylbenzene analogs and improves product quality.
Oxidation and Rearrangement Routes
Some synthetic routes involve oxidation of precursors followed by rearrangement to yield this compound intermediates.
- Example: Lead tetraacetate oxidation of protected erythritol derivatives to form aldehydes that can be further processed.
- Solvents: Protic and aprotic solvents such as tetrahydrofuran, dimethylformamide, and dichloromethane are used.
- Hydrolysis: Acidic hydrolysis (e.g., with aqueous formic acid) of acetals to yield aldehydes.
- Utility: These methods are more specialized and used for complex synthetic sequences rather than bulk production.
Industrial Production: Optimized Transalkylation Method (Case Study)
A patented industrial process (analogous to isopropylbenzene production) demonstrates a two-stage transalkylation approach with polysubstituted isopentylbenzenes to maximize yield and purity.
| Step | Description | Conditions | Catalyst | Remarks |
|---|---|---|---|---|
| 1 | Feed polysubstituted this compound mixture enters rectification tower | 120–250°C, -300 to 0 kPa | - | Separation into di- and tri-substituted fractions |
| 2 | First transalkylation zone: Benzene reacts with di-substituted fraction | 130–190°C, 1.0–3.0 MPa, LHSV 0.5–10 h⁻¹ | Beta zeolite or Y zeolite | Converts di-substituted to this compound |
| 3 | Second transalkylation zone: Benzene reacts with tri-substituted fraction | 150–210°C, 1.0–3.0 MPa, LHSV 0.5–10 h⁻¹ | Same as above | Converts tri-substituted to this compound |
| 4 | Product purification | Distillation | - | Removal of heavy tars and impurities |
- Outcome: This method achieves high this compound yield with minimal impurities, including reduced n-propylbenzene analogs.
- Catalyst Life: Zeolite catalysts provide good stability and selectivity.
- Environmental Impact: Reduced corrosion and pollution compared to traditional AlCl3 catalysis.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalysts | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Alkylation with Isopentyl Halides/Alcohols | Benzene + Isopentyl halide/alcohol | AlCl3, FeCl3 | Reflux, inert solvent | Simple, direct | Catalyst corrosion, side reactions |
| Friedel-Crafts Alkylation with Isopentene | Benzene + Isopentene | Solid acid, H2SO4 | 50–150°C | Uses alkene, less corrosive | Polyalkylation risk |
| Transalkylation of Polysubstituted Isopentylbenzenes | Benzene + di-/tri-isopentylbenzenes | Zeolites (Y, Beta) | 130–210°C, 1–3 MPa | High purity, industrial scale | Requires separation steps |
| Oxidation & Rearrangement Routes | Protected polyols, aldehydes | Various oxidants | Acidic hydrolysis | Specialized intermediates | Complex, less practical for bulk |
Research Findings and Notes
- Catalyst Selection: Zeolite catalysts such as Beta and Y zeolites are preferred for transalkylation due to their shape-selectivity and ability to reduce side products.
- Reaction Optimization: Control of temperature, pressure, and feed ratios is critical to maximize this compound yield and minimize by-products.
- Separation Techniques: Rectification towers with controlled temperature gradients enable effective separation of polysubstituted intermediates before transalkylation.
- Environmental Considerations: Modern methods favor solid catalysts over corrosive liquid acids to reduce waste and equipment degradation.
Q & A
Q. What are the established synthesis protocols for isopentylbenzene, and how can purity be optimized?
this compound is typically synthesized via Friedel-Crafts alkylation, where benzene reacts with isopentyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:
- Catalyst activation : Ensure anhydrous conditions to prevent hydrolysis of AlCl₃ .
- Reaction monitoring : Use GC-MS to track intermediate byproducts (e.g., carbocation rearrangements) .
- Purification : Distillation under reduced pressure (60–80°C at 10 mmHg) followed by silica gel chromatography to remove oligomeric byproducts .
Purity optimization requires rigorous drying of reactants and solvents (e.g., benzene over molecular sieves) .
Q. How can spectroscopic data (NMR, IR) be interpreted to confirm this compound structure?
- ¹H NMR : Expect signals at δ 7.2–7.4 ppm (aromatic protons), δ 2.5–2.7 ppm (benzylic CH₂), and δ 0.8–1.0 ppm (terminal methyl group).
- ¹³C NMR : Aromatic carbons at 125–140 ppm, benzylic carbon at ~35 ppm, and methyl carbon at ~22 ppm .
- IR : Absence of C=O (~1700 cm⁻¹) confirms successful alkylation; C-H stretches for aromatic (3050 cm⁻¹) and aliphatic (2900 cm⁻¹) groups .
Comparative analysis with PubChem reference spectra (CID: [insert]) is critical .
Q. What are the physicochemical properties of this compound relevant to experimental design?
- Boiling point : 180–185°C (varies with isomer distribution).
- Solubility : Miscible with nonpolar solvents (hexane, toluene); immiscible with water (<0.1 g/L at 25°C) .
- Stability : Susceptible to oxidation at benzylic position; store under inert gas (N₂/Ar) .
These properties guide solvent selection, reaction quenching (e.g., aqueous workup), and storage protocols.
Advanced Research Questions
Q. How can contradictory data on catalytic efficiency in this compound synthesis be resolved?
Discrepancies in reported yields (e.g., 60% vs. 85%) may arise from:
- Catalyst sourcing : Commercial AlCl₃ purity varies (≥99% vs. technical grade) .
- Isomerization : Branched vs. linear isopentyl groups impact reaction pathways .
Methodological resolution :- Conduct controlled experiments with standardized reagents.
- Use deuterated solvents (e.g., D₂O) to trace protonation steps via in situ NMR .
- Compare kinetic data under identical conditions (temperature, stirring rate) .
Q. What computational methods validate this compound’s electronic structure for material science applications?
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict frontier molecular orbitals (HOMO-LUMO gaps) .
- MD simulations : Assess interactions in polymer matrices (e.g., diffusion coefficients in polystyrene blends) .
Experimental validation via UV-Vis (λmax ~260 nm) and cyclic voltammetry (oxidation potentials) is essential .
Q. How do competing reaction pathways affect this compound’s byproduct profile?
Side reactions include:
- Carbocation rearrangements : Leading to tert-pentylbenzene isomers .
- Dimerization : Due to excess benzene or prolonged reaction times .
Mitigation strategies :- Use low temperatures (0–5°C) to stabilize the carbocation intermediate.
- Add scavengers (e.g., 2,6-di-tert-butylpyridine) to trap proton byproducts .
Q. What methodologies assess this compound’s environmental toxicity in interdisciplinary studies?
- Ecotoxicology : Follow OECD Test No. 201 (algae growth inhibition) and No. 209 (activated sludge respiration inhibition) .
- Analytical quantification : Employ HPLC-UV (λ = 254 nm) with a C18 column for trace detection in water samples (LOD: 0.1 ppm) .
- Data interpretation : Compare with structural analogs (e.g., ethylbenzene) to identify SAR trends .
Methodological Guidelines
- Data reporting : Adhere to Beilstein Journal standards—include full experimental details in supplementary materials, with <5 compound syntheses in the main text .
- Contradiction analysis : Use systematic reviews (e.g., PRISMA framework) to compare historical data .
- Ethical compliance : Document non-medical use explicitly (e.g., "not for human/animal trials") .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
